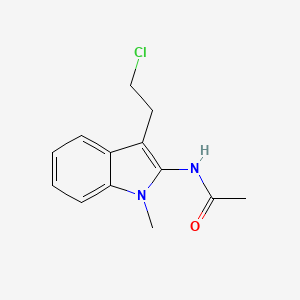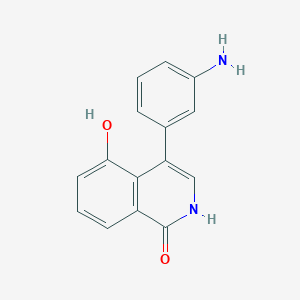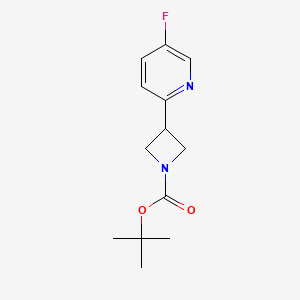
3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one is a complex organic compound belonging to the chromone family Chromones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
The synthesis of 3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-methyl-2-hydroxyacetophenone with 2-oxopropyl bromide in the presence of a base like potassium carbonate can yield the desired chromone derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The oxopropyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific functional group targeted and the reaction conditions employed.
Scientific Research Applications
3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity can be explored for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Medicine: It may be investigated for drug development, particularly in designing novel pharmaceuticals with specific biological targets.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar compounds to 3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one include other chromone derivatives such as:
5-Hydroxymethylfurfural: Known for its applications in green chemistry and sustainable materials.
2-oxopropyl chromones: These compounds share structural similarities and may exhibit comparable biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88214-19-1 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-(hydroxymethyl)-6-methyl-2-(2-oxopropyl)chromen-4-one |
InChI |
InChI=1S/C14H14O4/c1-8-3-4-12-10(5-8)14(17)11(7-15)13(18-12)6-9(2)16/h3-5,15H,6-7H2,1-2H3 |
InChI Key |
MMJMLXUSIIBAFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)CO)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione](/img/structure/B15066594.png)






![4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15066629.png)
![8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066637.png)





